molecular formula C10H15NO6S B13752341 Butanedioic acid,2-(3,4-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-,1,4-dimethyl ester,(2S)-

Butanedioic acid,2-(3,4-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-,1,4-dimethyl ester,(2S)-

Cat. No.: B13752341
M. Wt: 277.30 g/mol
InChI Key: RBMHXYOZKJUBKF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanedioic acid,2-(3,4-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-,1,4-dimethyl ester,(2S)- is a complex organic compound with a unique structure that includes a thiazine ring and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid,2-(3,4-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-,1,4-dimethyl ester,(2S)- typically involves the reaction of butanedioic acid derivatives with thiazine compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions in reactors with precise temperature and pressure controls. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality Butanedioic acid,2-(3,4-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-,1,4-dimethyl ester,(2S)-.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, Butanedioic acid,2-(3,4-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-,1,4-dimethyl ester,(2S)- is studied for its potential biological activities. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

The compound’s potential medicinal properties are of interest in the development of new therapeutic agents. Its interactions with biological molecules could lead to the discovery of new drugs for treating various diseases.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which Butanedioic acid,2-(3,4-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-,1,4-dimethyl ester,(2S)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid,2-(3,4-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-,1,4-dimethyl ester
  • 2-(3,4-dimethoxybenzylidene)butanedioic acid

Uniqueness

Butanedioic acid,2-(3,4-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-,1,4-dimethyl ester,(2S)- stands out due to its specific thiazine ring structure and ester functional groups These features confer unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C10H15NO6S

Molecular Weight

277.30 g/mol

IUPAC Name

dimethyl (2S)-2-(1,1-dioxo-3,4-dihydrothiazin-2-yl)butanedioate

InChI

InChI=1S/C10H15NO6S/c1-16-9(12)7-8(10(13)17-2)11-5-3-4-6-18(11,14)15/h4,6,8H,3,5,7H2,1-2H3/t8-/m0/s1

InChI Key

RBMHXYOZKJUBKF-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)N1CCC=CS1(=O)=O

Canonical SMILES

COC(=O)CC(C(=O)OC)N1CCC=CS1(=O)=O

Origin of Product

United States

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